Methyl 2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
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Overview
Description
Methyl 2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the reaction of a triazole derivative with a propylamine and a methyl ester. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and control the reaction parameters such as temperature, pressure, and pH is common to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted triazole derivatives.
Scientific Research Applications
Methyl 2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
- Methyl 2-(butylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
- Methyl 2-(propylamino)-3-(1h-1,2,3-triazol-1-yl)propanoate
Uniqueness
Methyl 2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to its specific substitution pattern on the triazole ring and the presence of a propylamino group. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H16N4O2 |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
methyl 2-(propylamino)-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C9H16N4O2/c1-3-4-11-8(9(14)15-2)5-13-7-10-6-12-13/h6-8,11H,3-5H2,1-2H3 |
InChI Key |
LQUJQFMVCDKLTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CN1C=NC=N1)C(=O)OC |
Origin of Product |
United States |
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